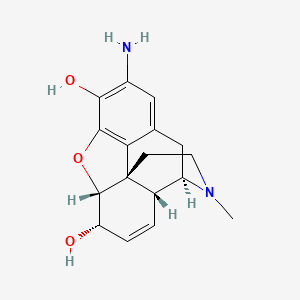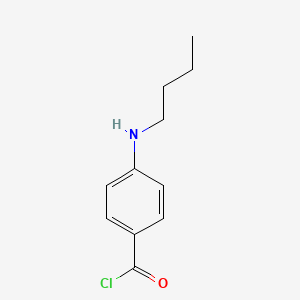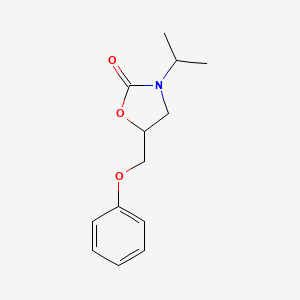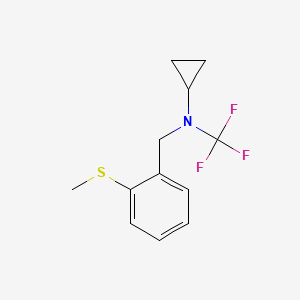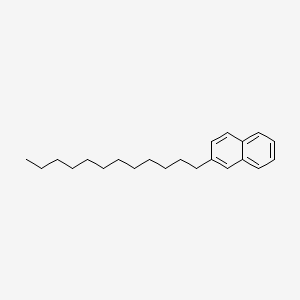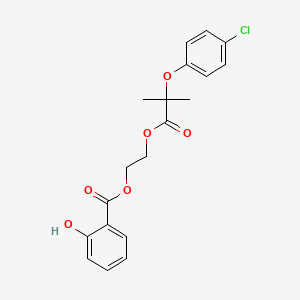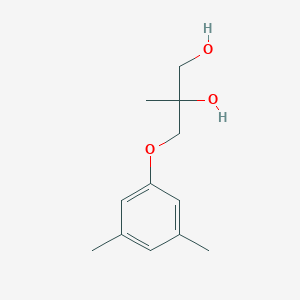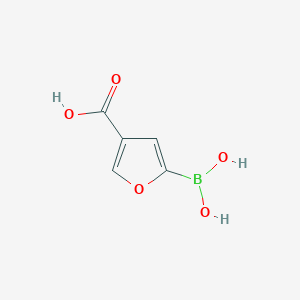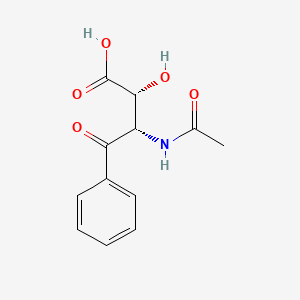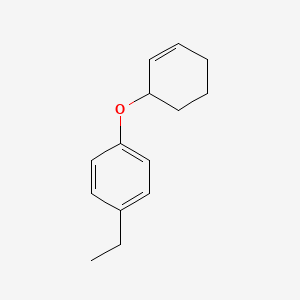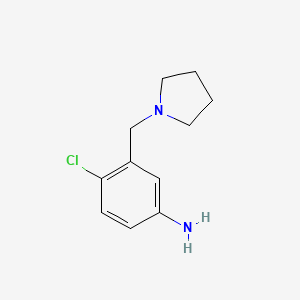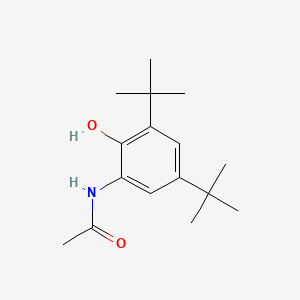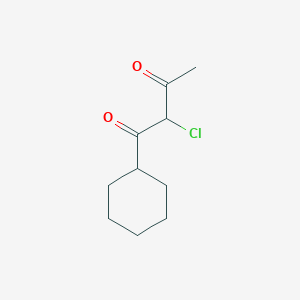
2-Chloro-1-cyclohexylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanedione, 2-chloro-1-cyclohexyl- is a chemical compound with the molecular formula C10H15ClO2 It is known for its unique structure, which includes a cyclohexyl group and a chlorine atom attached to the butanedione backbone
Preparation Methods
The synthesis of 1,3-Butanedione, 2-chloro-1-cyclohexyl- typically involves the chlorination of 1,3-butanedione followed by the introduction of a cyclohexyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination and subsequent purification steps to achieve high yields and purity.
Chemical Reactions Analysis
1,3-Butanedione, 2-chloro-1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Butanedione, 2-chloro-1-cyclohexyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Butanedione, 2-chloro-1-cyclohexyl- involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and the carbonyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution, electrophilic addition, and redox reactions.
Comparison with Similar Compounds
1,3-Butanedione, 2-chloro-1-cyclohexyl- can be compared with similar compounds such as:
1,3-Butanedione, 2-chloro-: Lacks the cyclohexyl group, making it less sterically hindered and potentially more reactive.
1,3-Butanedione, 2-cyclohexyl-:
1,3-Butanedione: The simplest form, without any substituents, used as a basic building block in organic synthesis.
The uniqueness of 1,3-Butanedione, 2-chloro-1-cyclohexyl- lies in its combination of a cyclohexyl group and a chlorine atom, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
31151-34-5 |
|---|---|
Molecular Formula |
C10H15ClO2 |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
2-chloro-1-cyclohexylbutane-1,3-dione |
InChI |
InChI=1S/C10H15ClO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3 |
InChI Key |
SLANXFKRYFHTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1CCCCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


